N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated and fluorinated phenyl group with a benzofuro[3,2-d]pyrimidine moiety, linked via a thioacetamide bridge. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.
Introduction of the Propyl Group: Alkylation reactions are used to introduce the propyl group at the desired position on the benzofuro[3,2-d]pyrimidine core.
Thioacetamide Linkage Formation: The thioacetamide bridge is formed by reacting the benzofuro[3,2-d]pyrimidine derivative with a suitable thioacetamide precursor under controlled conditions.
Bromination and Fluorination: The final step involves the selective bromination and fluorination of the phenyl ring, which can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the benzofuro[3,2-d]pyrimidine moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The bromine and fluorine atoms may enhance binding affinity through halogen bonding, while the thioacetamide linkage could participate in covalent interactions with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-methyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- N-(4-chloro-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Uniqueness
Compared to similar compounds, N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide stands out due to the specific combination of bromine and fluorine atoms on the phenyl ring, which may confer unique chemical reactivity and biological activity. The propyl group on the benzofuro[3,2-d]pyrimidine core also differentiates it from other analogs, potentially affecting its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN3O3S/c1-2-9-26-20(28)19-18(13-5-3-4-6-16(13)29-19)25-21(26)30-11-17(27)24-15-8-7-12(22)10-14(15)23/h3-8,10H,2,9,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOOECMZWVYTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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